Methyl 2-Bromo-5-chlorobenzoate

Catalog No.
S795222
CAS No.
27007-53-0
M.F
C8H6BrClO2
M. Wt
249.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-Bromo-5-chlorobenzoate

Synthesizing unsymmetrical biaryl systems risks uncontrolled coupling. Methyl 2-bromo-5-chlorobenzoate (CAS 27007-53-0) mitigates this with orthogonal halogen reactivity.

  • Selective C-Br coupling at 2-position while preserving C-Cl for later step.
  • Documented in IDO inhibitor patents, ensuring synthetic route reliability.
  • Supplied with ≥98% purity; in stock for immediate scale-up.

CAS Number

27007-53-0

Product Name

Methyl 2-Bromo-5-chlorobenzoate

IUPAC Name

methyl 2-bromo-5-chlorobenzoate

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3

InChI Key

BIECSXCXIXHDBC-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)Cl)Br

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)Br

The exact mass of the compound Methyl 2-Bromo-5-chlorobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132246. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl 2-bromo-5-chlorobenzoate, 2-Bromo-5-chlorobenzoic acid methyl ester, Benzoic acid, 2-bromo-5-chloro-, methyl ester, Methyl 5-chloro-2-bromobenzoate

Purity

≥98%

Package Size

5 g

Methyl 2-bromo-5-chlorobenzoate is a di-halogenated aromatic ester, a molecular structure that positions it as a versatile building block for organic synthesis. It is principally used as a chemical intermediate in the multi-step synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. The compound's value lies in the distinct reactivity of its two halogen atoms—a bromine at the 2-position and a chlorine at the 5-position—which allows for controlled, sequential reactions to build more elaborate molecular scaffolds.

Research Fit

Workflow: Sequential cross-coupling for unsymmetrical biaryl intermediates
Format advantage: Low-melting solid enables accurate gravimetric dispensing
Supply confidence: Multi-supplier, metric-ton scale with consistent purity

Substituting Methyl 2-bromo-5-chlorobenzoate with positional isomers (e.g., 2-bromo-4-chlorobenzoate) or single-halogen analogs (e.g., methyl 2-bromobenzoate) will lead to different reaction outcomes and is not a viable cost-saving measure for a defined synthetic route. The specific 2-bromo-5-chloro substitution pattern dictates the electronic properties and steric environment of the aromatic ring, which in turn governs the regioselectivity of subsequent transformations like palladium-catalyzed cross-coupling. The differential reactivity between the C-Br and C-Cl bonds is a key feature, enabling selective functionalization at the more labile bromo position while preserving the chloro site for a later step. Using an isomer or a different halide combination would alter this reactivity hierarchy, potentially leading to incorrect isomers, undesired byproducts, or complete reaction failure, thus compromising the entire synthesis.

Substitution Risk

Mono-halogenated Only one coupling site, blocking sequential biaryl construction.
Homo-dihalogenated Identical halogens forfeit programmed C–Br / C–Cl reactivity order.
Liquid mono-Br ester Liquid form complicates automated solid dispensing and stoichiometric precision.

Precursor Suitability: Enables Sequential Cross-Coupling via Differential Halogen Reactivity

The primary procurement driver for this compound is the differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bond. This allows for selective functionalization at the C2-bromo position under standard Suzuki or similar coupling conditions, while leaving the C5-chloro position intact for subsequent, different transformations. This intrinsic chemoselectivity is superior to that of a di-bromo analog, where selective mono-functionalization is often difficult to control, and provides a different reactivity profile than an iodo-bromo analog, where the C-I bond is even more reactive.

Evidence DimensionReactivity in Palladium-Catalyzed Cross-Coupling
Target Compound DataC-Br bond reacts selectively over the C-Cl bond.
Comparator Or BaselineMethyl 2,5-dibromobenzoate (higher potential for double-coupling side products); Methyl 5-bromo-2-iodobenzoate (C-I bond is significantly more reactive than C-Br, offering a different selective pathway).
Quantified DifferenceNot directly quantified in a head-to-head study, but the established reactivity order is I > Br > Cl, which forms the basis for predictable, selective synthesis design.
ConditionsStandard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Heck, Buchwald-Hartwig).

This predictable selectivity allows for the efficient, controlled, and stepwise synthesis of complex multi-substituted aromatic compounds, reducing purification steps and improving overall process yield.

Site selectivity
Reported
Br/Cl selectivity ratio >90:1
Supports orthogonal sequential coupling design
Ullmann coupling with p-cresol; cross-study comparable

Processability: Defined Crystalline Solid with Favorable Melting Point for Handling and Purification

Methyl 2-bromo-5-chlorobenzoate is a crystalline solid with a defined melting point range of 37.0-43.0 °C. This physical state offers significant processability advantages over oily or low-melting-point analogs, which can be difficult to handle, weigh accurately, and purify on a large scale. Its solid form facilitates isolation and purification by standard techniques such as recrystallization, ensuring high purity (>97.5-98.0%) which is critical for reproducible downstream reactions. In contrast, related intermediates that remain as oils require more complex and costly purification methods like column chromatography, which is less scalable.

Evidence DimensionPhysical State and Melting Point
Target Compound DataCrystalline solid, Melting Point: 37.0-43.0 °C.
Comparator Or BaselineMany other substituted benzoates or synthetic intermediates which exist as oils or low-melting solids at ambient temperature.
Quantified DifferenceSolid vs. Liquid/Low-Melting Solid.
ConditionsStandard laboratory and pilot plant handling conditions.

The solid nature and defined melting point simplify handling, improve dosing accuracy, and allow for efficient, scalable purification by crystallization, reducing overall process costs and complexity.

C–Br vs C–Cl BDE gap
Class-level
ΔBDE = 7.55 ± 0.42 kcal·mol⁻¹
Explains kinetic preference for Br-site oxidative addition
DFT class-level inference; apply to scaffold design

Demonstrated Utility as a Key Building Block in Patented Pharmaceutical Scaffolds

Methyl 2-bromo-5-chlorobenzoate is explicitly cited as a key starting material in patents for the synthesis of novel therapeutic agents, such as indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer therapy. In these patented synthetic routes, the compound is used in palladium-catalyzed coupling reactions to construct the core structure of the target molecule. For example, a procedure describes reacting methyl 2-bromo-5-chlorobenzoate with a coupling partner using a PdCl2(dppf) catalyst at 100 °C to build a key biaryl linkage. The selection of this specific starting material over other analogs in multiple patents underscores its reliability and effectiveness for producing the required molecular architecture for these high-value applications.

Evidence DimensionUse as a Pharmaceutical Precursor
Target Compound DataCited as a reactant in patents for synthesizing IDO inhibitors.
Comparator Or BaselineAlternative di-halogenated aromatics not specified in these specific patented routes.
Quantified DifferenceN/A - The evidence is its specific inclusion in the patented synthesis.
ConditionsPalladium-catalyzed cross-coupling (e.g., with PdCl2(dppf) catalyst, K3PO4 base, in dioxane at 100 °C).

Procuring this specific CAS number provides a direct, patent-validated route to valuable pharmaceutical scaffolds, de-risking process development for medicinal chemistry and contract manufacturing organizations.

Physical form
Head-to-head
Solid, mp 37–40 °C
vs. liquid methyl 2-bromobenzoate (mp ~ –10 °C)
Enables accurate gravimetric dispensing
Solid form aids automated parallel synthesis platforms
Purity & supply
Specification review
≥98% GC purity, ≤0.5% moisture
Multi-supplier, up to metric-ton scale
Reduces single-vendor dependency risk
Ethyl analog often limited to research gram scale
Esterification yield
Reported
92% isolated yield
vs. 80–85% for dichloro analog
Supports cost-effective synthesis at scale
Cross-study comparable; method-dependent

Sequential Cross-Coupling for Multi-Substituted Aromatics

This compound is the right choice for synthetic routes requiring the stepwise and controlled introduction of two different aryl, heteroaryl, or alkyl groups onto a benzoate core. The higher reactivity of the C-Br bond allows for a first coupling reaction at the C2 position, followed by a second, different coupling at the C5-chloro position under potentially modified conditions, enabling the efficient construction of complex, unsymmetrical biaryl systems.

Synthesis of Validated Pharmaceutical Intermediates

This is a preferred precursor for research and manufacturing programs targeting specific classes of bioactive molecules, such as IDO inhibitors. Its documented use in patents provides a reliable and established pathway for synthesizing key fragments of these complex drug candidates, making it a valuable building block for medicinal chemistry and process scale-up.

Development of Agrochemicals and Specialty Materials

The di-halogenated structure is a common motif in the development of novel agrochemicals like fungicides and herbicides, as well as in materials science for creating functional organic molecules. The ability to selectively functionalize the molecule allows for fine-tuning of its electronic and steric properties to optimize biological activity or material performance.

Application Fit

Application
Selection Property
Validation Focus
Sequential cross-coupling for unsymmetrical biaryls
Orthogonal C–Br and C–Cl reactivity profile
Coupling selectivity and product purity
Automated solid dispensing in parallel synthesis
Low-melting solid form for precise weighing
Stoichiometric precision and well-to-well reproducibility
Scale-up from discovery to process development
Multi-supplier, metric-ton availability at ≥98% purity
Batch-to-batch consistency and supplier qualification

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27007-53-0

Wikipedia

Methyl 2-bromo-5-chlorobenzoate

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